molecular formula C12H19NO2 B573738 4-AMINO-8-METHYLADAMANTANE-2-CARBOXYLIC ACID CAS No. 187741-10-2

4-AMINO-8-METHYLADAMANTANE-2-CARBOXYLIC ACID

Cat. No.: B573738
CAS No.: 187741-10-2
M. Wt: 209.289
InChI Key: ZTBGKZZWOIQFTI-UHFFFAOYSA-N
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Description

4-Amino-8-methyladamantane-2-carboxylic acid is a derivative of adamantane, a polycyclic cage molecule with a diamond-like structure Adamantane derivatives are known for their high symmetry and remarkable properties, making them valuable in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-8-methyladamantane-2-carboxylic acid typically involves multi-step organic reactions One common method starts with the functionalization of adamantane to introduce the amino and carboxylic acid groups This can be achieved through a series of reactions, including halogenation, amination, and carboxylation

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to enhance the efficiency of each step. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to achieve consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-8-methyladamantane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroadamantane derivatives, while reduction of the carboxylic acid group can produce adamantane alcohols.

Scientific Research Applications

4-Amino-8-methyladamantane-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its derivatives are studied for their potential biological activities, including antiviral and anticancer properties.

    Medicine: Adamantane derivatives, including this compound, are explored for their potential use in drug delivery systems and as therapeutic agents.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-amino-8-methyladamantane-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    1-Aminoadamantane: Known for its antiviral properties, particularly against the influenza virus.

    2-Aminoadamantane: Studied for its potential neuroprotective effects.

    3-Amino-5-methyladamantane: Explored for its use in drug delivery systems.

Uniqueness

4-Amino-8-methyladamantane-2-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the adamantane scaffold. This dual functionality enhances its chemical reactivity and potential for diverse applications, distinguishing it from other adamantane derivatives.

Properties

CAS No.

187741-10-2

Molecular Formula

C12H19NO2

Molecular Weight

209.289

IUPAC Name

4-amino-8-methyladamantane-2-carboxylic acid

InChI

InChI=1S/C12H19NO2/c1-5-6-2-7-4-8(5)10(12(14)15)9(3-6)11(7)13/h5-11H,2-4,13H2,1H3,(H,14,15)

InChI Key

ZTBGKZZWOIQFTI-UHFFFAOYSA-N

SMILES

CC1C2CC3CC1C(C(C2)C3N)C(=O)O

Synonyms

Tricyclo[3.3.1.13,7]decane-2-carboxylic acid, 4-amino-8-methyl- (9CI)

Origin of Product

United States

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